CJJ300

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

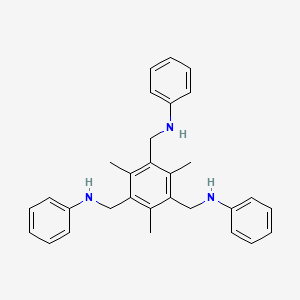

C30H33N3 |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline |

InChI |

InChI=1S/C30H33N3/c1-22-28(19-31-25-13-7-4-8-14-25)23(2)30(21-33-27-17-11-6-12-18-27)24(3)29(22)20-32-26-15-9-5-10-16-26/h4-18,31-33H,19-21H2,1-3H3 |

InChI Key |

AKBFUAPLAQSPMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1CNC2=CC=CC=C2)C)CNC3=CC=CC=C3)C)CNC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Cellular Target of CJJ300

For Researchers, Scientists, and Drug Development Professionals

Core Principle: CJJ300 Disrupts TGF-β Signaling by Targeting Receptor Complex Formation

This compound is a novel small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. Its primary cellular target is the formation of the heteromeric TGF-β receptor complex, a critical initiating step in the canonical TGF-β signaling cascade. Unlike many TGF-β inhibitors that target the kinase activity of the type I receptor (TβR-I), this compound acts extracellularly to disrupt the protein-protein interactions between TGF-β ligand, the TGF-β type II receptor (TβR-II), and TβR-I.[1][2] This mechanism of action prevents the subsequent intracellular signaling events, including the phosphorylation of Smad proteins, and ultimately blocks the diverse cellular responses mediated by TGF-β, such as epithelial-mesenchymal transition (EMT).

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its efficacy.

| Parameter | Value | Assay Context |

| IC50 (TGF-β Signaling Inhibition) | 5.3 µM | Inhibition of TGF-β-induced luciferase reporter activity. |

| IC50 (Receptor Dimerization Disruption) | 23.6 ± 5.8 µM | Disruption of the TGF-β-TβR-I-TβR-II signaling complex formation. |

Table 1: Bioactivity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound in key functional assays.

Mechanism of Action: Inhibition of Downstream Signaling Pathways

This compound effectively abrogates TGF-β-induced downstream signaling cascades in a dose-dependent manner. Treatment with this compound leads to a significant reduction in the phosphorylation of key signaling mediators.

| Signaling Molecule | Effect of this compound |

| p-Smad2/3 | Dose-dependent reduction |

| p-Erk1/2 | Dose-dependent reduction |

| p-Akt | Dose-dependent reduction |

Table 2: Effect of this compound on Downstream Signaling Molecules. This table summarizes the inhibitory effect of this compound on the phosphorylation of key proteins in the TGF-β signaling pathway.

Furthermore, this compound has been shown to suppress the expression of key markers associated with Epithelial-Mesenchymal Transition (EMT), a cellular process implicated in fibrosis and cancer metastasis that is often driven by TGF-β.

| EMT Marker | Effect of this compound |

| Fibronectin | Dose-dependent downregulation |

| α-SMA (alpha-Smooth Muscle Actin) | Dose-dependent downregulation |

| MMP-2 (Matrix Metallopeptidase 2) | Dose-dependent downregulation |

Table 3: Effect of this compound on EMT Marker Expression. This table outlines the impact of this compound on the expression of proteins involved in the EMT process.

Experimental Protocols

TGF-β Signaling Inhibition Assay (Luciferase Reporter Assay)

This assay quantitatively measures the inhibition of TGF-β signaling by this compound.

-

Cell Line: A549 human lung adenocarcinoma cells stably transfected with a TGF-β-responsive luciferase reporter construct.

-

Procedure:

-

Seed the A549-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with recombinant human TGF-β1 (5 ng/mL) for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to the total protein concentration for each well.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Co-Immunoprecipitation (Co-IP) for Receptor Complex Disruption

This protocol is used to assess the ability of this compound to disrupt the formation of the TGF-β receptor complex.

-

Cell Line: HEK293T cells transiently co-transfected with plasmids encoding tagged versions of TβR-I and TβR-II.

-

Procedure:

-

Culture the transfected HEK293T cells to ~80% confluency.

-

Treat the cells with this compound at various concentrations for the desired time.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the cell lysates with an antibody specific to the tag on TβR-II overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the tag on TβR-I to detect its co-immunoprecipitation with TβR-II. A decrease in the TβR-I signal in the presence of this compound indicates disruption of the complex.

-

Western Blotting for Phosphorylated Signaling Proteins

This method is employed to determine the effect of this compound on the phosphorylation status of downstream signaling molecules.

-

Cell Line: A549 cells.

-

Procedure:

-

Plate A549 cells and grow to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with TGF-β1 (5 ng/mL) for 30 minutes.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated Smad2/3, Erk1/2, or Akt overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the phosphorylated protein levels to the total protein levels for each respective target.

-

Wound Healing Assay for Cell Migration

This assay assesses the functional consequence of this compound's inhibition of TGF-β signaling on cell migration.

-

Cell Line: A549 cells.

-

Procedure:

-

Grow A549 cells to a confluent monolayer in a 6-well plate.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing TGF-β1 (5 ng/mL) and different concentrations of this compound.

-

Capture images of the wound at 0 hours and after 24 hours at the same position.

-

Measure the area of the wound at both time points using image analysis software.

-

Calculate the percentage of wound closure to determine the extent of cell migration.

-

Visualizations of Key Processes

References

CJJ300: A Technical Guide to a Novel TGF-β Receptor Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β (TGF-β) signaling is a critical pathway implicated in a myriad of cellular processes, and its dysregulation is a hallmark of various pathologies, including cancer and fibrosis. CJJ300 has emerged as a novel small molecule inhibitor that uniquely targets the TGF-β signaling cascade. Unlike conventional kinase inhibitors, this compound functions by disrupting the initial step of signal transduction: the dimerization of TGF-β receptors. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, presenting key quantitative data, and outlining the experimental protocols used to characterize its activity.

Introduction: The TGF-β Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβR-II), which then recruits and phosphorylates a type I receptor (TβR-I).[1] This phosphorylation event activates the TβR-I kinase, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway can lead to uncontrolled cell proliferation and tissue fibrosis.

This compound: A Novel Mechanism of TGF-β Inhibition

This compound represents a new class of TGF-β inhibitors that act by preventing the formation of the active TGF-β-TβR-I-TβR-II signaling complex.[1][2] By targeting the extracellular protein binding domain of the TGF-β receptor II (TβR-II), this compound interferes with the crucial protein-protein interactions (PPIs) necessary for receptor dimerization.[1][2] This preventative mechanism is distinct from that of most currently available TGF-β inhibitors, which typically function as TβR-I kinase inhibitors.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The key findings are summarized in the tables below.

| Parameter | Value | Assay | Reference |

| IC50 (TGF-β Signaling) | 5.3 µM | TGF-β1-induced Luciferase Reporter Assay | [3] |

| IC50 (Receptor Dimerization) | 23.6 ± 5.8 µM | Receptor Dimerization Assay | [1] |

Table 1: In Vitro Efficacy of this compound

| Downstream Effect | Observation | Cell Line | Treatment Conditions | Reference |

| Phospho-Smad2/3 Attenuation | Significant reduction in TGF-β-induced phosphorylation | A549 | 0-80 µM this compound, 2h | [1] |

| Phospho-Erk1/2 Attenuation | Significant reduction in TGF-β-induced phosphorylation | A549 | 0-80 µM this compound, 2h | [1] |

| Phospho-Akt Attenuation | Significant reduction in TGF-β-induced phosphorylation | A549 | 0-80 µM this compound, 2h | [1] |

| EMT Marker Downregulation | Dose-dependent decrease in fibronectin, α-SMA, and MMP-2 | A549 | Not specified | [1] |

| Cell Migration Inhibition | Significant suppression of TGF-β-induced cell migration | A549 | Not specified | [1][2] |

Table 2: Effects of this compound on Downstream TGF-β Signaling Events in A549 Cells

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Culture

Human lung adenocarcinoma A549 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Phosphorylated Proteins

-

Cell Treatment: Seed A549 cells in 6-well plates. Upon reaching confluence, pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 6 hours).[4]

-

Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a defined period (e.g., 42 hours).[4]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 100 µg) on an SDS-polyacrylamide gel and transfer to a nitrocellulose membrane.[6]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Smad2/3, total Smad2/3, phospho-Erk1/2, total Erk1/2, phospho-Akt, and total Akt. Follow this with incubation with a corresponding secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Grow A549 cells to a confluent monolayer in a multi-well plate.

-

Wounding: Create a scratch in the monolayer using a sterile pipette tip.[8]

-

Treatment: Wash the cells to remove debris and add fresh medium containing TGF-β1 and different concentrations of this compound.[9]

-

Imaging: Capture images of the wound at the start of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).[8]

-

Analysis: Measure the width of the wound at different points and calculate the rate of cell migration into the wounded area.

Receptor Dimerization Assay

While the specific protocol for the this compound receptor dimerization assay is not publicly detailed, such assays are typically performed using techniques like Förster Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), or co-immunoprecipitation of tagged receptor subunits. Commercial cell-based dimerization assays, such as the PathHunter® eXpress Dimerization Assay, provide a platform where receptor subunits are fused to complementary fragments of an enzyme. Ligand-induced dimerization brings the fragments together, generating a detectable signal.[10][11]

Visualizations

TGF-β Signaling Pathway and Inhibition by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | TGF-β抑制剂 | MCE [medchemexpress.cn]

- 4. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Differential Smad2/3 linker phosphorylation is a crosstalk mechanism of Rho/ROCK and canonical TGF-β3 signaling in tenogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. PathHunter® eXpress OSMRb/IL31RA Dimerization Assay [discoverx.com]

- 11. PathHunter® eXpress IL7R/CRLF2 Dimerization Assay [discoverx.com]

The Discovery and Development of CJJ300: A Technical Overview

A Novel Inhibitor Disrupting TGF-β Signaling at the Ligand-Receptor Interface

CJJ300 is a novel small-molecule inhibitor of the transforming growth factor-β (TGF-β) signaling pathway, a critical regulator of numerous cellular processes frequently dysregulated in cancer and fibrotic diseases. Developed as a potential therapeutic agent, this compound distinguishes itself from many other TGF-β inhibitors by its unique mechanism of action, which involves the direct disruption of the formation of the TGF-β-TβR-I-TβR-II signaling complex.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, based on publicly available scientific literature.

Discovery and Core Properties

The development of this compound was reported by Han Wu and colleagues in a 2020 publication in the European Journal of Medicinal Chemistry.[2] While the specific high-throughput screening or rational design strategy that led to the initial identification of the this compound scaffold is not detailed in the available literature, the research focused on identifying a molecule that could interfere with the protein-protein interactions essential for the assembly of the active TGF-β receptor complex.

Table 1: Key In Vitro Activity of this compound

| Parameter | Value | Description |

| IC50 (TGF-β Signaling) | 5.3 µM | Concentration required to inhibit 50% of TGF-β1-induced luciferase activity.[2] |

| IC50 (Receptor Dimerization) | 23.6 ± 5.8 µM | Concentration required to prevent 50% of TGF-β receptor dimerization.[2] |

Mechanism of Action: A Novel Approach to TGF-β Inhibition

This compound's primary mechanism of action is the inhibition of TGF-β signaling by preventing the formation of the essential TGF-β-TβR-I-TβR-II signaling complex.[1][2] This disruption of protein-protein interactions at the cell surface represents a departure from the more common strategy of inhibiting the intracellular kinase activity of the TGF-β receptors.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TβR-II), which then recruits and phosphorylates the type I receptor (TβR-I). This phosphorylation event activates TβR-I, leading to the phosphorylation of downstream effector proteins, primarily Smad2 and Smad3. These activated R-Smads then form a complex with Smad4 and translocate to the nucleus to regulate target gene expression.

This compound intervenes at the very first step of this cascade. By disrupting the assembly of the ligand-receptor complex, it effectively blocks all subsequent downstream signaling events.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Preclinical Evaluation: In Vitro Studies

The initial characterization of this compound was conducted in vitro using the A549 human lung adenocarcinoma cell line, a commonly used model for studying TGF-β-induced epithelial-mesenchymal transition (EMT).

Inhibition of Downstream Signaling

Treatment of A549 cells with this compound demonstrated a dose-dependent inhibition of the phosphorylation of key downstream mediators in the TGF-β pathway. Specifically, this compound was shown to significantly attenuate the TGF-β-induced phosphorylation of:

-

Smad2 and Smad3: The primary transducers of the canonical TGF-β pathway.

-

Erk1/2 (MAPK): Components of a non-canonical TGF-β signaling pathway.

-

Akt: A key node in a signaling pathway involved in cell survival and proliferation.[2]

Suppression of Epithelial-Mesenchymal Transition (EMT)

TGF-β is a potent inducer of EMT, a process implicated in cancer progression and fibrosis. This compound was found to suppress the expression of key EMT markers in A549 cells, including fibronectin, α-smooth muscle actin (α-SMA), and matrix metalloproteinase-2 (MMP-2).[2] This suggests that this compound can counteract the pro-migratory and pro-invasive effects of TGF-β.

Inhibition of Cell Migration

Consistent with its ability to inhibit EMT, this compound was also shown to suppress TGF-β-induced cell migration in A549 cells.[2]

Table 2: Summary of In Vitro Effects of this compound in A549 Cells

| Cellular Process | Effect of this compound | Key Markers Inhibited |

| Downstream Signaling | Inhibition of phosphorylation | p-Smad2/3, p-Erk1/2, p-Akt |

| EMT | Suppression | Fibronectin, α-SMA, MMP-2 |

| Cell Migration | Inhibition | - |

Experimental Protocols

Detailed experimental protocols for the key in vitro assays are crucial for the replication and extension of these findings. While the full text of the primary research article by Han Wu et al. is not publicly available, based on standard laboratory practices and information from vendor websites, the following are likely methodologies.

TGF-β-Induced Luciferase Reporter Assay

This assay is used to quantify the overall activity of the TGF-β signaling pathway.

Western Blotting for Phosphorylated Proteins and EMT Markers

Western blotting is a standard technique used to detect and quantify specific proteins in a sample.

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of a compound on the migratory capacity of cells.

Further Development and Clinical Status

As of late 2025, there is no publicly available information regarding in vivo efficacy, pharmacokinetic, or toxicology studies for this compound. Furthermore, a thorough search of clinical trial registries did not yield any registered clinical trials for this compound. This suggests that this compound may still be in the early stages of preclinical development or that its development has not been pursued into later stages.

Conclusion

This compound represents a promising early-stage drug candidate with a novel mechanism of action for the inhibition of the TGF-β signaling pathway. Its ability to disrupt the initial ligand-receptor interaction offers a distinct therapeutic strategy compared to kinase inhibitors. The initial in vitro data demonstrates its potential to counteract key pathological processes driven by TGF-β, such as EMT and cell migration. However, the lack of publicly available in vivo and clinical data indicates that further research and development would be necessary to ascertain its therapeutic potential. The detailed experimental protocols, once fully available, will be crucial for the scientific community to build upon these initial findings.

References

The Impact of CJJ300 on Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and fibrosis. A key signaling pathway that governs EMT is mediated by the transforming growth factor-β (TGF-β). The dysregulation of this pathway is a hallmark of various diseases, making it a critical target for therapeutic intervention. This technical guide provides an in-depth analysis of CJJ300, a novel small-molecule inhibitor of the TGF-β signaling pathway. This compound uniquely functions by disrupting the formation of the TGF-β-TβR-I-TβR-II signaling complex.[1][2] This document will detail the effects of this compound on key EMT markers, provide comprehensive experimental protocols, and illustrate the underlying signaling mechanisms.

Mechanism of Action of this compound

This compound is a transforming growth factor-β (TGF-β) inhibitor with an IC50 of 5.3 µM.[3] Unlike many other TGF-β inhibitors that target the kinase activity of the type I receptor (TβR-I), this compound was designed to interfere with the protein-protein interactions (PPIs) at the extracellular level.[1][2] It specifically disrupts the formation of the tripartite signaling complex consisting of the TGF-β ligand, the type I (TβR-I), and the type II (TβR-II) receptors.[1][2][3] By preventing the assembly of this complex, this compound effectively blocks the initiation of the downstream signaling cascade.

The canonical TGF-β signaling pathway begins with the binding of TGF-β to TβR-II, which then recruits and phosphorylates TβR-I. The activated TβR-I, in turn, phosphorylates the intracellular effector proteins, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those that drive the EMT program. TGF-β can also activate non-canonical, Smad-independent pathways, such as the Erk/MAPK and PI3K/Akt pathways, which also contribute to the induction of EMT. This compound has been shown to inhibit the phosphorylation of Smad2/3, as well as Erk1/2 and Akt, demonstrating its comprehensive blockade of TGF-β signaling.[3]

Caption: this compound inhibits TGF-β signaling by disrupting receptor complex formation.

Quantitative Effects of this compound on EMT Marker Expression

Studies utilizing the A549 human lung adenocarcinoma cell line, a well-established model for TGF-β induced EMT, have demonstrated the dose-dependent efficacy of this compound in suppressing the expression of key mesenchymal markers. The following table summarizes the quantitative data from Western blot analyses following treatment with this compound in the presence of TGF-β1.

| EMT Marker | Treatment Group | Concentration of this compound (µM) | Relative Protein Expression (Normalized to Control) |

| Fibronectin | TGF-β1 + this compound | 20 | Decreased |

| TGF-β1 + this compound | 40 | Significantly Decreased | |

| TGF-β1 + this compound | 80 | Strongly Decreased | |

| α-SMA | TGF-β1 + this compound | 20 | Decreased |

| TGF-β1 + this compound | 40 | Significantly Decreased | |

| TGF-β1 + this compound | 80 | Strongly Decreased | |

| MMP-2 | TGF-β1 + this compound | 20 | Decreased |

| TGF-β1 + this compound | 40 | Significantly Decreased | |

| TGF-β1 + this compound | 80 | Strongly Decreased | |

| p-Smad2/3 | TGF-β1 + this compound | 20 | Attenuated |

| TGF-β1 + this compound | 40 | Significantly Attenuated | |

| TGF-β1 + this compound | 80 | Strongly Attenuated | |

| p-Erk1/2 | TGF-β1 + this compound | 20 | Attenuated |

| TGF-β1 + this compound | 40 | Significantly Attenuated | |

| TGF-β1 + this compound | 80 | Strongly Attenuated | |

| p-Akt | TGF-β1 + this compound | 20 | Attenuated |

| TGF-β1 + this compound | 40 | Significantly Attenuated | |

| TGF-β1 + this compound | 80 | Strongly Attenuated |

Note: The qualitative descriptions are based on reported dose-dependent effects. Precise numerical fold changes would be derived from densitometry analysis of Western blots in the primary research article.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on EMT markers.

Cell Culture and Treatment

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of EMT: To induce EMT, A549 cells are serum-starved for 24 hours and then treated with 5 ng/mL of recombinant human TGF-β1.

-

This compound Treatment: For inhibitor studies, cells are pre-treated with varying concentrations of this compound (e.g., 20, 40, 80 µM) for 2 hours prior to the addition of TGF-β1.

Western Blot Analysis

Caption: Standard workflow for Western blot analysis of EMT markers.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-Fibronectin, anti-α-SMA, anti-MMP-2, anti-p-Smad2/3, anti-p-Erk1/2, anti-p-Akt, and a loading control like anti-β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to the loading control.

Cell Migration (Wound Healing) Assay

-

Cell Seeding: A549 cells are seeded in a 6-well plate and grown to confluence.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove detached cells and then incubated with serum-free medium containing TGF-β1 and different concentrations of this compound.

-

Imaging: Images of the wound are captured at 0 hours and after a specified time period (e.g., 24 or 48 hours) using a phase-contrast microscope.

-

Analysis: The width of the wound is measured at multiple points, and the percentage of wound closure is calculated to assess cell migration.

Conclusion

This compound represents a promising therapeutic candidate for diseases driven by aberrant TGF-β signaling and EMT. Its unique mechanism of disrupting the initial ligand-receptor interaction provides a distinct advantage over traditional kinase inhibitors. The data presented in this guide clearly demonstrates the ability of this compound to inhibit the TGF-β signaling pathway, suppress the expression of key mesenchymal markers, and inhibit cell migration in a dose-dependent manner. The detailed protocols provided herein offer a foundation for researchers to further investigate the potential of this compound and similar compounds in preclinical and clinical settings.

References

The Emergence of CJJ300: A Novel Antagonist of TGF-β Signaling in Cancer Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β (TGF-β) signaling is a critical pathway in cancer progression, exhibiting a dual role by initially acting as a tumor suppressor and later promoting tumor growth, invasion, and metastasis. Consequently, the development of targeted inhibitors for this pathway is of significant interest in oncology research. This technical guide details the function and mechanism of CJJ300, a novel small-molecule inhibitor of the TGF-β pathway. This compound uniquely functions by targeting the TGF-β type II receptor (TβRII), thereby disrupting the formation of the essential TGF-β-TβRI-TβRII signaling complex. This guide provides a comprehensive overview of the quantitative effects of this compound on cancer cell lines, detailed protocols for key experimental assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a recently developed small-molecule inhibitor that presents a novel mechanism for antagonizing the TGF-β signaling pathway. Unlike many other TGF-β inhibitors that target the kinase activity of the type I receptor (TβRI), this compound targets the extracellular domain of the TGF-β type II receptor (TβRII). This interaction interferes with the crucial protein-protein interactions required for the assembly of the TGF-β-TβRI-TβRII signaling complex. By preventing the formation of this complex, this compound effectively blocks the initiation of the downstream signaling cascade, including the phosphorylation of SMAD proteins, which are key mediators of TGF-β signaling. This disruption ultimately inhibits TGF-β-induced cellular responses, most notably the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound have been quantified in the human lung carcinoma cell line, A549. The following tables summarize the key efficacy data for this compound.

| Parameter | Value (IC50) | Description |

| TGF-β Signaling Inhibition | 5.3 µM | The half-maximal inhibitory concentration (IC50) for the suppression of TGF-β signaling. |

| TGF-β Receptor Dimerization Disruption | 23.6 ± 5.8 µM | The IC50 for the disruption of the protein-protein interactions leading to receptor dimerization. |

Table 1: Inhibitory Concentrations of this compound

| Cellular Process Affected | Cell Line | Treatment Concentration | Observed Effect |

| Downstream Signaling | A549 | 0-80 µM (2-hour treatment) | Inhibition of TGF-β-induced phosphorylation of Smad2/Smad3, Erk1/2, and Akt. |

| Epithelial-to-Mesenchymal Transition (EMT) | A549 | 0-80 µM | Dose-dependent downregulation of EMT-associated proteins, including fibronectin, α-smooth muscle actin (α-SMA), and matrix metalloproteinase-2 (MMP-2). |

| Cell Migration | A549 | 0-80 µM | Significant suppression of TGF-β-induced cell migration. |

| Cytotoxicity | A549 | Up to 80 µM | No significant cytotoxicity was observed at concentrations effective for inhibiting TGF-β signaling. |

Table 2: Cellular Effects of this compound in A549 Cancer Cell Line

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and the experimental procedures used to characterize its function, the following diagrams have been generated using the DOT language.

Caption: TGF-β Signaling Pathway and the Inhibitory Action of this compound.

Caption: General Experimental Workflow for Evaluating this compound Function.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's function in A549 cancer cell lines.

Cell Culture and TGF-β-induced EMT

-

Cell Line: A549 human lung carcinoma cells.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of EMT:

-

Seed A549 cells at a confluence of 30-60%.

-

After 24 hours, replace the medium with serum-free RPMI-1640 and incubate overnight.

-

Induce EMT by treating the cells with 5-10 ng/mL of recombinant human TGF-β1 in RPMI-1640 containing 0.5% FBS for 48-96 hours.

-

Cell Viability Assay (Resazurin-Based)

-

Seeding: Seed A549 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) in the presence or absence of TGF-β1 for 24-48 hours.

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control.

Western Blot Analysis

-

Cell Lysis:

-

After treatment with TGF-β1 and/or this compound, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Sonicate the lysates briefly to ensure the release of nuclear proteins.

-

Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay kit.

-

Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-Smad2 (Ser465/467)

-

Total Smad2

-

Phospho-Erk1/2 (Thr202/Tyr204)

-

Total Erk1/2

-

Phospho-Akt (Ser473)

-

Total Akt

-

Fibronectin

-

α-SMA

-

MMP-2

-

GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Seed A549 cells in a 6-well plate and grow them to a confluent monolayer.

-

Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing a low percentage of serum (e.g., 0.5% FBS) with TGF-β1 and different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using an inverted microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Conclusion

This compound represents a promising new class of TGF-β inhibitors with a distinct mechanism of action that targets the TβRII receptor. The data presented in this guide demonstrates its efficacy in inhibiting TGF-β signaling, suppressing EMT, and reducing cell migration in the A549 lung cancer cell line, all without inducing significant cytotoxicity. The detailed experimental protocols provided herein offer a robust framework for further investigation into the therapeutic potential of this compound and similar compounds in various cancer models. This information serves as a valuable resource for researchers and drug development professionals working to advance novel cancer therapies.

CJJ300: A Novel TGF-β Inhibitor and Its Impact on the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. A key signaling pathway that profoundly influences the TME is the Transforming Growth Factor-β (TGF-β) pathway. While TGF-β can act as a tumor suppressor in the early stages of cancer, in advanced malignancies, it often switches to a tumor-promoting role by fostering immunosuppression, angiogenesis, and epithelial-to-mesenchymal transition (EMT). Consequently, targeting the TGF-β signaling cascade has emerged as a promising therapeutic strategy. This technical guide focuses on CJJ300, a novel small-molecule inhibitor of TGF-β signaling, detailing its mechanism of action, its effects on the tumor microenvironment based on preclinical data, and the experimental methodologies used for its characterization.

Core Mechanism of Action of this compound

This compound is a novel transforming growth factor-β (TGF-β) inhibitor that functions by disrupting the initial step of the signaling cascade: the formation of the TGF-β-TβR-I-TβR-II signaling complex.[1] Unlike many other TGF-β inhibitors that target the kinase activity of the TGF-β type I receptor (TβR-I), this compound interferes with the protein-protein interactions necessary for the assembly of the active receptor complex.[1] This unique mechanism of action prevents the subsequent phosphorylation and activation of downstream signaling mediators.

The primary molecular target of this compound is the TGF-β receptor II (TβR-II). By binding to TβR-II, this compound prevents the dimerization of the TGF-β receptors, a critical step for signal transduction.[1] This disruption leads to the inhibition of the phosphorylation of key downstream effector molecules, including Smad2/3, Erk1/2, and Akt.[1]

Impact of this compound on the Tumor Microenvironment

The therapeutic potential of this compound lies in its ability to modulate the tumor microenvironment by inhibiting the multifaceted effects of TGF-β.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is characterized by enhanced migratory and invasive properties. TGF-β is a potent inducer of EMT. Preclinical studies have demonstrated that this compound effectively suppresses TGF-β-induced EMT.[1] In human A549 lung epithelial cells, treatment with this compound resulted in a dose-dependent downregulation of key EMT-associated proteins, including fibronectin, α-smooth muscle actin (α-SMA), and matrix metalloproteinase-2 (MMP-2).[1] This indicates that this compound can potentially inhibit the initial steps of metastasis by preventing cancer cells from acquiring an invasive phenotype.

Quantitative Data Summary

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (TGF-β1-induced luciferase activity) | 5.3 µM | - | Luciferase Reporter Assay | [1] |

| IC50 (TGF-β receptor dimerization) | 23.6 ± 5.8 µM | - | - | [1] |

| Inhibition of P-Smad2/3, P-Erk1/2, P-Akt | Dose-dependent attenuation | A549 | Western Blot | [1] |

| Downregulation of Fibronectin, α-SMA, MMP-2 | Dose-dependent | A549 | Western Blot | [1] |

Experimental Protocols

Western Blot Analysis for Phosphorylated Proteins and EMT Markers

Objective: To determine the effect of this compound on the phosphorylation of key downstream mediators of the TGF-β pathway and the expression of EMT-associated proteins.

Cell Line: Human A549 lung epithelial cells.

Protocol:

-

Cell Culture and Treatment: A549 cells are cultured in an appropriate medium until they reach 80-90% confluency. The cells are then serum-starved for 24 hours. Following starvation, cells are pre-treated with varying concentrations of this compound (e.g., 20, 40, and 80 µM) for 2 hours, followed by stimulation with recombinant human TGF-β1 (e.g., 5 ng/mL) for the desired time (e.g., 30 minutes for phosphorylation studies, 48 hours for EMT marker expression).

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for P-Smad2/3, P-Erk1/2, P-Akt, fibronectin, α-SMA, MMP-2, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay

Objective: To assess the inhibitory effect of this compound on TGF-β-induced cell migration.

Method: Transwell migration assay (Boyden chamber).

Protocol:

-

Cell Preparation: A549 cells are serum-starved for 24 hours prior to the assay. The cells are then harvested and resuspended in a serum-free medium.

-

Assay Setup: Transwell inserts with an 8.0 µm pore size are placed in a 24-well plate. The lower chamber of each well is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum or TGF-β1).

-

Cell Seeding: A suspension of the prepared A549 cells, pre-treated with different concentrations of this compound or a vehicle control, is added to the upper chamber of the Transwell inserts.

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Quantification: After incubation, the non-migrated cells on the upper surface of the insert membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a crystal violet solution. The number of migrated cells is then quantified by counting the stained cells in several random fields under a microscope.

Future Directions and Unexplored Areas

The initial characterization of this compound has provided a strong foundation for its potential as an anti-cancer agent. However, several critical areas require further investigation to fully understand its therapeutic utility.

-

In Vivo Efficacy: To date, there is a lack of publicly available data on the in vivo efficacy of this compound in preclinical animal models of cancer. Such studies are essential to evaluate its anti-tumor and anti-metastatic activity in a complex biological system.

-

Impact on Immune Microenvironment: The influence of this compound on the immune cell infiltrate within the TME remains to be elucidated. TGF-β is a potent immunosuppressor, and its inhibition could potentially enhance anti-tumor immunity by increasing the infiltration and activity of cytotoxic T lymphocytes and reversing the M2-polarization of tumor-associated macrophages. Quantitative studies, such as flow cytometry and immunohistochemistry of tumor tissues from animal models treated with this compound, are needed to address this.

-

Effect on Cancer-Associated Fibroblasts (CAFs): TGF-β is a key activator of CAFs, which contribute to tumor progression by remodeling the extracellular matrix and secreting pro-tumorigenic factors. Investigating the effect of this compound on CAF activation and function would provide further insight into its impact on the TME.

-

Clinical Trials: Currently, there is no information available regarding any clinical trials of this compound. The progression of this compound into clinical development will depend on the outcomes of comprehensive preclinical in vivo studies.

Conclusion

This compound represents a promising novel TGF-β inhibitor with a distinct mechanism of action that involves the disruption of the TGF-β receptor complex formation. Preclinical in vitro data have demonstrated its ability to inhibit key downstream signaling pathways and suppress TGF-β-induced epithelial-mesenchymal transition and cell migration. While these initial findings are encouraging, further research is imperative to establish its in vivo efficacy and to fully characterize its impact on the complex cellular and molecular landscape of the tumor microenvironment. The insights gained from such studies will be crucial in determining the potential of this compound as a future cancer therapeutic.

References

The Dichotomous Role of TGF-β Signaling in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Its dysregulation is a hallmark of cancer, where it paradoxically functions as both a tumor suppressor in the early stages and a potent promoter of tumor progression and metastasis in advanced disease.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted role of TGF-β signaling in cancer, offering insights for researchers and professionals in drug development.

The Dual Nature of TGF-β in Carcinogenesis

In normal epithelial cells and early-stage tumors, TGF-β acts as a potent tumor suppressor by inducing cell cycle arrest and promoting apoptosis.[4][5] It inhibits cell proliferation by upregulating cyclin-dependent kinase (CDK) inhibitors such as p21 and p15, and by suppressing the expression of the oncogene c-Myc.[4] However, as tumors progress, cancer cells often develop mechanisms to evade these cytostatic effects.[3] In advanced stages, the role of TGF-β signaling undergoes a dramatic switch, becoming a key driver of tumor progression.[3][6] This oncogenic activity is multifaceted, promoting invasion, metastasis, angiogenesis, and immunosuppression.[3][7]

The Core TGF-β Signaling Pathways

The cellular response to TGF-β is mediated through a complex network of signaling pathways, broadly categorized as canonical (Smad-dependent) and non-canonical (Smad-independent).

Canonical Smad-Dependent Signaling

The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI).[2][8] The activated TβRI, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[8][9] These phosphorylated R-Smads form a complex with the common mediator Smad (co-Smad), Smad4.[2][10] This heteromeric Smad complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.[8][10]

Non-Canonical Smad-Independent Signaling

In addition to the canonical Smad pathway, TGF-β receptors can also activate a variety of Smad-independent signaling cascades.[1][11] These non-canonical pathways are crucial for mediating some of the pro-tumorigenic effects of TGF-β. Key non-canonical pathways include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: TGF-β can activate the ERK, JNK, and p38 MAPK pathways, which are involved in regulating cell proliferation, differentiation, and apoptosis.[9][11]

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: Activation of the PI3K/AKT pathway by TGF-β promotes cell survival and growth.[11]

-

Rho-like GTPase Pathways: TGF-β can activate small GTPases such as RhoA, Rac1, and Cdc42, which regulate cytoskeletal dynamics, cell motility, and invasion.[9][11]

Deregulation of TGF-β Signaling in Cancer

The dual role of TGF-β in cancer is often dictated by the genetic and epigenetic alterations that accumulate within tumor cells, leading to the deregulation of its signaling pathway.

Genetic Alterations in the TGF-β Pathway

Mutations in core components of the TGF-β signaling pathway are frequently observed in various cancers, leading to the inactivation of its tumor-suppressive arm.

| Gene | Cancer Type | Mutation Frequency | Reference(s) |

| TGFBR2 | Colorectal Cancer (MSI-H) | ~72-90% | [9][12] |

| Colorectal Cancer (MSS) | ~15% | [6] | |

| Gastric Cancer | 39.77% (pathway alteration) | [10] | |

| SMAD4 | Pancreatic Cancer | ~55% | [1][2][4][13] |

| Colorectal Cancer | 8.6-10% | [14] | |

| SMAD2 | Colorectal Cancer | 3.4% | [14] |

| Non-small cell lung carcinoma | 2% | [5] | |

| Hepatocellular carcinoma | 3% | [5] | |

| Cervical cancer | 8% | [5] | |

| SMAD3 | Colorectal Cancer | 4.3% | [14] |

Epigenetic Silencing and Altered Expression

Beyond mutations, epigenetic mechanisms such as promoter hypermethylation can lead to the silencing of TGF-β pathway components.[15] Furthermore, the expression levels of TGF-β ligands and receptors can be altered during tumor progression, with elevated levels of TGF-β1 often associated with a poor prognosis in several cancers, including breast cancer.[16][17][18]

TGF-β's Orchestration of the Tumor Microenvironment

TGF-β signaling plays a pivotal role in shaping the tumor microenvironment (TME) to favor tumor growth and metastasis. It influences various stromal cells, including cancer-associated fibroblasts (CAFs), endothelial cells, and immune cells.[12] TGF-β can induce the transdifferentiation of fibroblasts into myofibroblasts, which contribute to the desmoplastic stroma characteristic of many tumors.[17] It also promotes angiogenesis by stimulating the production of pro-angiogenic factors like VEGF.[7][19] A critical aspect of TGF-β's pro-tumorigenic function is its ability to suppress the anti-tumor immune response by inhibiting the activity of cytotoxic T lymphocytes and natural killer (NK) cells, and by promoting the generation of regulatory T cells (Tregs).[17][20]

The Role of TGF-β in Metastasis and Drug Resistance

Epithelial-Mesenchymal Transition (EMT)

TGF-β is a potent inducer of EMT, a cellular program in which epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory and invasive mesenchymal phenotype.[1][6] This process is critical for the initiation of metastasis.[6] TGF-β-induced EMT is mediated by both Smad-dependent and -independent pathways, leading to the upregulation of mesenchymal markers like N-cadherin and vimentin, and the downregulation of the epithelial marker E-cadherin.[1][6]

Drug Resistance

Emerging evidence indicates that TGF-β signaling contributes to resistance to both conventional chemotherapy and targeted therapies.[21][22][23] The induction of EMT is one mechanism by which TGF-β confers drug resistance.[22] Additionally, TGF-β can promote the survival of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor recurrence and therapy failure.[18][19]

Experimental Protocols for Studying TGF-β Signaling

Investigating the complex role of TGF-β in cancer requires a variety of experimental techniques. Below are detailed methodologies for key assays.

Western Blot for Smad2 Phosphorylation

This protocol is used to detect the activation of the canonical TGF-β pathway by measuring the phosphorylation of Smad2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Smad2 and anti-total-Smad2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Culture cells to the desired confluency and treat with TGF-β1 (e.g., 5 ng/mL) for the desired time (e.g., 30-60 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.[3]

-

Determine protein concentration using a protein assay.

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[3][24]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[24]

-

Incubate the membrane with primary anti-phospho-Smad2 antibody overnight at 4°C.[21]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.[21]

-

Strip the membrane and re-probe with an anti-total-Smad2 antibody as a loading control.

TGF-β Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad complex, providing a quantitative readout of canonical TGF-β signaling.

Materials:

-

HEK293T cells or other suitable cell line.

-

TGF-β responsive luciferase reporter plasmid (e.g., containing Smad-binding elements driving firefly luciferase).

-

Control plasmid expressing Renilla luciferase (for normalization).

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect cells with the TGF-β responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[22]

-

After 24 hours, replace the medium and treat cells with various concentrations of TGF-β1 or test compounds.[22]

-

Incubate for an additional 18-24 hours.[25]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[22][26]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[27]

Transwell Migration and Invasion Assay

This assay assesses the effect of TGF-β on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes.

-

Serum-free medium and medium containing a chemoattractant (e.g., 10% FBS).

-

TGF-β1.

-

Cotton swabs.

-

Methanol for fixation.

-

Crystal violet solution for staining.

Procedure:

-

(For invasion assay) Rehydrate the Matrigel-coated inserts with serum-free medium.

-

Harvest and resuspend cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell insert.[8][28]

-

Add medium containing a chemoattractant (and TGF-β1 if testing its effect as a chemoattractant) to the lower chamber.[8]

-

Incubate for 12-48 hours, depending on the cell type.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[28]

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.[28]

-

Count the stained cells under a microscope in several random fields.

Conclusion

The TGF-β signaling pathway represents a complex and context-dependent player in cancer progression. Its dual role as a tumor suppressor and promoter necessitates a thorough understanding of its underlying molecular mechanisms for the development of effective therapeutic strategies. Targeting the pro-tumorigenic arm of TGF-β signaling while preserving its tumor-suppressive functions remains a significant challenge in oncology drug development. The experimental approaches outlined in this guide provide a framework for researchers to further dissect the intricate role of TGF-β in cancer and to evaluate the efficacy of novel therapeutic interventions.

References

- 1. SMAD4 gene mutation renders pancreatic cancer resistance to radiotherapy through promotion of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]

- 6. TGF-β signaling alterations and susceptibility to colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transforming growth factor-β: A therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGFBR2 mutation is correlated with CpG island methylator phenotype in microsatellite instability-high colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Mutational inactivation of TGFBR2 in microsatellite unstable colon cancer arises from the cooperation of genomic instability and the clonal outgrowth of transforming growth factor beta resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pancreatic cancer - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Circulating transforming growth factor-β-1 and breast cancer prognosis: results from the Shanghai Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Significance of combined TGF-β1 and survivin expression on the prognosis of patients with triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TGF-β1: is it related to the stiffness of breast lesions and can it predict axillary lymph node metastasis? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Smad2 Antibody | Affinity Biosciences [affbiotech.com]

- 23. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. assaygenie.com [assaygenie.com]

- 26. indigobiosciences.com [indigobiosciences.com]

- 27. Transforming growth factor β1 promotes invasion of human JEG-3 trophoblast cells via TGF-β/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

A Technical Guide to Investigating the Anti-Angiogenic Potential of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in the pathology of various diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis.[1][2][3][4][5][6][7] The targeted inhibition of angiogenesis has emerged as a promising therapeutic strategy.[1][4][8] This technical guide provides a comprehensive overview of the methodologies and key signaling pathways involved in assessing the anti-angiogenic potential of a novel investigational compound, exemplified here as CJJ300. It offers detailed experimental protocols, frameworks for data presentation, and visual representations of critical biological processes to aid researchers in the preclinical evaluation of new anti-angiogenic agents.

Introduction to Angiogenesis

Angiogenesis is a complex, multi-step process involving the proliferation, migration, and differentiation of endothelial cells.[5][9] It is tightly regulated by a balance of pro-angiogenic and anti-angiogenic factors.[10][11] In pathological conditions, this balance is often disrupted, leading to uncontrolled blood vessel growth that can sustain tumor progression and metastasis.[5][9][12][13] Key signaling pathways that govern angiogenesis include the Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Angiopoietin-Tie pathways.[1][4][9][10][14] Therapeutic intervention often focuses on inhibiting these pathways.[1][4]

Quantitative Assessment of Anti-Angiogenic Activity

The anti-angiogenic efficacy of a novel compound like this compound can be quantified through various in vitro and in vivo assays. The following tables provide a template for summarizing typical quantitative data obtained from these experiments.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

| Assay | Cell Line | Parameter Measured | This compound Concentration (µM) | Result |

| Cell Proliferation | HUVEC | % Inhibition of cell growth | 0.1 | 15.2 ± 2.1% |

| 1 | 48.7 ± 3.5% | |||

| 10 | 85.3 ± 4.2% | |||

| IC50 | - | 1.2 µM | ||

| Cell Migration | HUVEC | % Inhibition of wound closure | 0.1 | 22.5 ± 3.0% |

| 1 | 55.1 ± 4.8% | |||

| 10 | 92.4 ± 2.9% | |||

| Tube Formation | HUVEC on Matrigel | % Inhibition of tube length | 0.1 | 30.8 ± 5.5% |

| 1 | 68.3 ± 6.1% | |||

| 10 | 95.1 ± 3.7% |

Table 2: In Vivo Anti-Angiogenic Activity of this compound

| Assay | Animal Model | Parameter Measured | This compound Dosage (mg/kg) | Result |

| Matrigel Plug Assay | C57BL/6 Mice | Hemoglobin content (µ g/plug ) | 10 | 15.4 ± 2.8 |

| 50 | 8.2 ± 1.9 | |||

| Vehicle Control | 25.1 ± 3.5 | |||

| Chick Chorioallantoic Membrane (CAM) Assay | Chicken Embryo | % Inhibition of neovascularization | 1 µ g/disk | 45.7 ± 6.2% |

| 10 µ g/disk | 82.3 ± 5.1% | |||

| Tumor Xenograft Model | Nude Mice | Microvessel Density (CD31+ vessels/field) | 10 | 18.5 ± 3.1 |

| 50 | 9.7 ± 2.4 | |||

| Vehicle Control | 35.2 ± 4.6 |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key assays used to evaluate anti-angiogenic compounds.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.[15][16][17][18]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Extract (BME), such as Matrigel

-

24-well plates

-

Test compound (this compound) and vehicle control

-

Calcein AM (for visualization)

Protocol:

-

Thaw BME on ice overnight.

-

Coat the wells of a pre-chilled 24-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle.

-

Seed the HUVECs onto the solidified BME.

-

Incubate for 4-18 hours at 37°C.

-

Stain the cells with Calcein AM for visualization.

-

Capture images using a fluorescence microscope.

-

Quantify tube length, number of junctions, and number of loops using image analysis software.

Aortic Ring Sprouting Assay

This ex vivo assay provides a more complex model of angiogenesis, retaining the three-dimensional architecture of the vessel.

Materials:

-

Thoracic aortas from rats

-

Serum-free culture medium

-

Collagen gel

-

Test compound (this compound) and vehicle control

Protocol:

-

Excise the thoracic aorta and remove surrounding fibro-adipose tissue.

-

Slice the aorta into 1-2 mm thick rings.

-

Embed the aortic rings in a collagen gel within a 48-well plate.

-

Add culture medium containing different concentrations of this compound or vehicle.

-

Incubate for 7-14 days, replacing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings.

-

Quantify the extent of sprouting by measuring the area or length of the outgrowths.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel.[19]

Materials:

-

Matrigel (supplemented with pro-angiogenic factors like VEGF or bFGF)

-

Mice (e.g., C57BL/6)

-

Test compound (this compound) and vehicle for systemic administration

Protocol:

-

Mix Matrigel with a pro-angiogenic factor and the test compound (if evaluating local delivery) on ice.

-

Inject the Matrigel mixture subcutaneously into the flank of the mice.

-

Administer this compound or vehicle systemically (e.g., intraperitoneally or orally) for a specified period (e.g., 7-14 days).

-

Excise the Matrigel plugs.

-

Quantify neovascularization by measuring the hemoglobin content within the plug or by histological analysis of endothelial cell infiltration (e.g., CD31 staining).

Signaling Pathways in Angiogenesis

Understanding the mechanism of action of an anti-angiogenic compound requires knowledge of the key signaling pathways it may inhibit.

VEGF Signaling Pathway

The VEGF pathway is a primary regulator of angiogenesis.[3][11][20] Binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling.

Caption: Simplified VEGF signaling cascade in endothelial cells.

Angiopoietin-Tie Signaling Pathway

The Angiopoietin-Tie pathway plays a crucial role in vessel maturation and stability.

References

- 1. Development of new drugs in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms and clinical applications of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Drug delivery strategies for therapeutic angiogenesis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Inhibition of Vascular Endothelial Growth Factor–Mediated Angiogenesis by Cyclosporin a: Roles of the Nuclear Factor of Activated T Cells and Cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. bosterbio.com [bosterbio.com]

- 12. The impact of anti-angiogenic agents on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of angiogenesis in tumour - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. promocell.com [promocell.com]

- 18. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for CJJ300 in a Wound Healing Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving cell migration, proliferation, and differentiation, orchestrated by a multitude of signaling pathways.[1][2] The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of these events.[1][2][3] Dysregulation of TGF-β signaling can lead to impaired wound healing or excessive scarring.[1][2] CJJ300 is a small-molecule inhibitor that specifically targets the TGF-β type II receptor (TβRII). By disrupting the formation of the TGF-β-TβRI-TβRII signaling complex, this compound effectively inhibits the phosphorylation of SMAD proteins and subsequent downstream signaling, including epithelial-mesenchymal transition (EMT) induced by TGF-β.[4] This unique mechanism of action makes this compound a valuable tool for investigating the role of TGF-β signaling in wound healing and a potential therapeutic agent for modulating wound repair.

These application notes provide a detailed protocol for utilizing this compound in an in vitro wound healing assay, commonly known as the scratch assay.[5][6] This assay is a straightforward and widely used method to study collective cell migration in a two-dimensional setting.[7]

Signaling Pathway

The following diagram illustrates the canonical TGF-β signaling pathway and the inhibitory action of this compound.

Caption: TGF-β signaling pathway and the inhibitory point of this compound.

Experimental Workflow

The general workflow for conducting a wound healing assay with this compound is depicted below.

Caption: Experimental workflow for the wound healing (scratch) assay.

Detailed Experimental Protocol

This protocol outlines the steps for a standard scratch assay to evaluate the effect of this compound on cell migration.

Materials:

-

Appropriate cell line (e.g., human dermal fibroblasts, keratinocytes)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

24-well tissue culture plates

-

Sterile p200 or p1000 pipette tips

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80-90% confluence in a T-75 flask.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.[8] This needs to be optimized for the specific cell line.

-

-

Creating the Wound:

-

Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.

-

Using a sterile p200 pipette tip, create a straight scratch down the center of each well.[8] Apply consistent pressure to ensure a uniform wound width. A perpendicular scratch can also be made to create a cross-shaped wound.[9]

-

Gently wash the wells twice with PBS to remove any detached cells and debris.[9]

-

-

Treatment with this compound:

-

Prepare different concentrations of this compound in serum-free or low-serum medium. It is crucial to use low-serum conditions to minimize cell proliferation, which can confound the measurement of cell migration.[10] A vehicle control (medium with the same concentration of the solvent used to dissolve this compound) must be included.

-

Add the prepared media with the respective treatments to the corresponding wells.

-

-

Image Acquisition:

-

Immediately after adding the treatments, capture the first set of images (Time 0) for each well using an inverted microscope at 10x or 20x magnification.[6]

-

It is important to have reference points on the plate to ensure that the same field of view is imaged at each time point.[8]

-

Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[8]

-

-

Data Analysis:

-

Use image analysis software like ImageJ to measure the area of the cell-free "wound" in each image.

-

The wound closure can be quantified using the following formula: % Wound Closure = [ (Wound Area at T₀ - Wound Area at Tₓ) / Wound Area at T₀ ] * 100 Where T₀ is the initial time point and Tₓ is the subsequent time point.

-

The migration rate can also be calculated by determining the change in the wound width over time.[11]

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Wound Closure (%)

| Treatment Concentration | 6 hours | 12 hours | 24 hours |

| Vehicle Control (0 µM) | 25.3 ± 3.1 | 55.8 ± 4.5 | 95.2 ± 2.8 |

| This compound (1 µM) | 20.1 ± 2.9 | 42.6 ± 3.8 | 70.5 ± 5.1 |

| This compound (5 µM) | 12.5 ± 2.2 | 25.3 ± 3.5 | 45.7 ± 4.2 |

| This compound (10 µM) | 5.7 ± 1.8 | 10.9 ± 2.1 | 20.1 ± 3.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Migration Rate (µm/hour)

| Treatment Concentration | Migration Rate (µm/hour) |

| Vehicle Control (0 µM) | 20.8 ± 2.5 |

| This compound (1 µM) | 15.1 ± 1.9 |

| This compound (5 µM) | 8.9 ± 1.5 |

| This compound (10 µM) | 3.5 ± 0.9 |

Migration rate is calculated over the initial 12-hour period.

Interpretation of Results

A dose-dependent decrease in the percentage of wound closure and cell migration rate with increasing concentrations of this compound would indicate that the inhibition of the TGF-β signaling pathway impairs cell migration in the tested cell line. These results would support the crucial role of TGF-β signaling in the migratory phase of wound healing.

Troubleshooting and Considerations

-

Uneven Scratch Width: Practice creating the scratch to ensure consistency. The use of commercially available wound healing inserts can create a more uniform cell-free gap.[8][12]

-

Cell Proliferation: To isolate the effect on cell migration, it is recommended to use serum-free or low-serum media.[10] Alternatively, a proliferation inhibitor like Mitomycin C can be added to the media.

-

Cell Type: The rate of cell migration is highly dependent on the cell type used.[7] The duration of the experiment and the time points for image acquisition may need to be adjusted accordingly.

-

Data Variability: Perform each experiment with multiple replicates (at least triplicate) to ensure the statistical significance of the results.[13]

By following this detailed protocol, researchers can effectively utilize this compound to investigate the intricate role of the TGF-β signaling pathway in the process of wound healing.

References

- 1. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]